molecular formula C21H20ClN3O4S B2518696 3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 899963-52-1

3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2518696
CAS No.: 899963-52-1
M. Wt: 445.92
InChI Key: AKBUIQJCZWEWJT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core linked to a 5,6,7,8-tetrahydronaphthalen-2-yl group and a propanamide chain modified with a 4-chlorophenylsulfonyl moiety. Its synthesis likely follows multistep protocols involving oxadiazole ring formation and sulfonylation, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBUIQJCZWEWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22ClN3O3S

This compound features a sulfonamide group and a 1,3,4-oxadiazole moiety which are known to enhance biological activity through various pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease. Studies have shown that related compounds exhibit significant inhibition against these enzymes.
  • Receptor Modulation : The oxadiazole moiety may interact with various receptors involved in inflammatory responses and cancer pathways.

Biological Activity Overview

A summary of the biological activities observed for this compound is presented in the following table:

Biological Activity Target IC50 Value (µM)Reference
AntimicrobialSalmonella typhi15.0
AntimicrobialBacillus subtilis12.5
Acetylcholinesterase InhibitionAChE (acetylcholinesterase)0.63
Urease InhibitionUrease2.14
CytotoxicityVarious cancer cell lines57.3 (compared to Olaparib)

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds containing the sulfonamide group, it was found that they exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects on Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

Research highlighted the compound's effectiveness as an acetylcholinesterase inhibitor with an IC50 value of 0.63 µM. This suggests a strong potential for treating conditions such as Alzheimer’s disease where AChE inhibition is beneficial . Additionally, the compound demonstrated notable urease inhibition with an IC50 of 2.14 µM, which could be relevant for treating urinary tract infections caused by urease-producing bacteria .

Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like Olaparib. The IC50 value observed was approximately 57.3 µM for breast cancer cells, indicating its potential role in cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • Compound 7k (C₂₄H₂₇ClN₄O₄S₂): Features a 2-ethylphenyl group on the propanamide chain. Exhibits a melting point (M.P.) of 66–68°C and 78% yield, suggesting moderate crystallinity and synthetic efficiency .
  • Compound 7d (C₂₄H₂₇ClN₄O₄S₂): Substituted with a 2,4-dimethylphenyl group, resulting in a higher M.P. (78–80°C), likely due to improved van der Waals interactions .
  • N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide : Replaces the tetrahydronaphthalen group with pyridin-4-yl, introducing a basic nitrogen atom that may enhance solubility or target binding .

Variations in the Aromatic Sulfonamide Group

  • 3-((4-Chlorophenyl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide (C₁₉H₁₈ClN₃O₆S): Incorporates electron-donating methoxy groups, which could reduce electrophilicity compared to the chloro-substituted analogue .

Analogues with Different Heterocyclic Cores

  • N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) : Replaces the sulfonamide with a trifluoromethylbenzamide group. Shows lower yield (15%) compared to bromo- and isopropoxy-substituted analogues (50% and 12%, respectively), indicating steric or electronic challenges in synthesis .
  • 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide: Substitutes oxadiazole with thiadiazole, which may affect hydrogen bonding and pharmacokinetics .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between sulfonyl chlorides and oxadiazole intermediates. For example, a two-step procedure using oxalyl chloride in DCM/DMF at 0°C to generate acyl chlorides, followed by amide coupling with oxadiazole derivatives in the presence of pyridine, yields the target compound. Yields can be optimized by controlling reaction time (e.g., 18 hours for complete coupling), using inert atmospheres, and employing purification techniques like column chromatography or recrystallization . Low yields (e.g., 12–50%) may require adjusting stoichiometry, solvent polarity, or catalyst selection.

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Essential for verifying proton environments (e.g., sulfonamide NH at δ ~10–12 ppm) and carbon backbone integrity.
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks).
  • HPLC : Assesses purity (>95% required for biological assays). Multi-technique validation is recommended to resolve structural ambiguities, particularly for regioisomers or tautomers .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting pharmacologically relevant pathways. For example:

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative strains using broth microdilution (MIC determination) .
  • Enzyme Inhibition : Screen against adenylyl cyclases or kinases via fluorescence-based assays . Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Substituent Variation : Modify the 4-chlorophenylsulfonyl group (e.g., replace Cl with F or CF3) or the tetrahydronaphthalenyl moiety to assess steric/electronic effects.
  • Bioisosteric Replacement : Swap the 1,3,4-oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate scaffold flexibility . Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis.

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanocarriers for in vivo delivery. Monitor pharmacokinetics via LC-MS/MS to track plasma stability and metabolite formation .

Q. What advanced techniques resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Control variables like pH, temperature, and cell passage number.
  • Orthogonal Validation : Confirm enzyme inhibition with ITC (isothermal titration calorimetry) if fluorescence assays show variability. Cross-reference SAR trends from structurally related compounds (e.g., antimicrobial oxadiazoles with varying substituents) to identify critical functional groups .

Q. How can target engagement be validated in complex biological systems?

  • Chemical Proteomics : Use photoaffinity labeling or pull-down assays with biotinylated probes.
  • Mutagenesis Studies : Engineer key residues in suspected targets (e.g., adenylyl cyclase mutants) to confirm binding dependencies . Pair with siRNA knockdown to correlate target suppression with phenotypic changes.

Q. What methodologies are recommended for scaling up synthesis without compromising purity?

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., acyl chloride formation).
  • Crystallization Screening : Use solvent/antisolvent systems (e.g., ethanol/water) to improve yield and polymorph control. Monitor intermediates via inline FTIR to detect side products early .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low synthetic yieldOptimize stoichiometry, solvent polarity, and catalyst (e.g., DMAP)
Bioactivity variabilityStandardize assays; use orthogonal validation (e.g., ITC + enzymatic assays)
Structural ambiguityCombine 2D NMR (HSQC, HMBC) with XRD
Poor solubilityProdrug derivatization or lipid-based formulations

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